4-Amino-2-methylphenol;sulfuric acid

Description

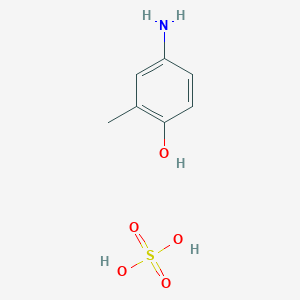

4-Amino-2-methylphenol (CAS 2835-96-3) is an organic compound with the molecular formula C₇H₉NO. It is a white crystalline solid with a faint phenol-like odor . It is utilized in diverse scientific applications, including analytical chemistry and materials synthesis. Notably, it has been detected in trace amounts in autumn tea leaves, with concentrations reaching 10 ppm .

Sulfuric acid (H₂SO₄) is a highly corrosive, viscous liquid (viscosity: 23.80 mPa·s at 25°C) and a key industrial chemical. Its applications span catalysis (e.g., in organic synthesis ), chemical analysis (e.g., COD testing ), and battery electrolytes. Concentrated sulfuric acid (98%) freezes at +3°C and decomposes at 290°C .

Properties

CAS No. |

6274-30-2 |

|---|---|

Molecular Formula |

C7H11NO5S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

4-amino-2-methylphenol;sulfuric acid |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4) |

InChI Key |

ZKDSIGRUEFRRAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |

Related CAS |

4698-30-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 4-Amino-2-methylphenol

a. 4-Amino-2-phenylphenol (CAS 19434-42-5, C₁₂H₁₁NO):

- Structural Differences: The methyl group in 4-amino-2-methylphenol is replaced by a phenyl ring, increasing molecular weight and aromaticity.

- Toxicity: Limited toxicological data exist for 4-amino-2-phenylphenol, unlike its methyl counterpart, which has established safety protocols .

- Applications: Both compounds are intermediates in dye synthesis, but 4-amino-2-methylphenol is more prevalent in agrochemical research .

b. 4-Aminophenol Sulfate (CAS 15658-52-3, C₆H₇NO₄S):

- Functional Differences: This sulfate ester of 4-aminophenol exhibits higher water solubility and acidity (pKa ~1.5) compared to 4-amino-2-methylphenol (pKa ~9.5) .

- Reactivity: The sulfate group enhances electrophilicity, making it prone to nucleophilic substitution, whereas 4-amino-2-methylphenol undergoes oxidation or coupling reactions .

Environmental and Industrial Impact

- Sulfuric Acid in Arctic Erosion : Melting permafrost releases sulfite minerals, which oxidize to sulfuric acid , accelerating rock weathering and CO₂ release .

- 4-Amino-2-methylphenol in Agriculture: Its derivatives are used in pesticide formulations, but environmental persistence remains understudied compared to 4-aminophenol sulfate, which degrades faster due to sulfate lability .

Data Tables

Table 1: Physical Properties of 4-Amino-2-methylphenol and Analogues

Table 2: Viscosity of Sulfuric Acid at Different Temperatures

| Temperature (°C) | Viscosity (mPa·s) |

|---|---|

| 25 | 23.80 |

| 50 | 11.70 |

| 100 | 4.10 |

Preparation Methods

Diazotization and Coupling Precursor Synthesis

The synthesis of 4-amino-2-methylphenol often begins with the formation of an azo intermediate. In the method described in JP2012062252A, sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid at temperatures below 5°C to form a diazonium salt. This intermediate is subsequently coupled with 2-methylphenol (o-cresol) in an alkaline medium, yielding p-(4-hydroxy-o-tolylazo)benzenesulfonic acid . The coupling reaction’s regioselectivity ensures the azo group attaches para to the hydroxyl group of o-cresol, critical for directing subsequent reduction to the desired amine.

Catalytic Reduction of Azo Intermediates

The azo compound undergoes catalytic hydrogenation in the presence of transition metal catalysts such as palladium or platinum. JP2012062252A specifies using 5% palladium on carbon under hydrogen gas at 50–80°C and 1–3 bar pressure. This step reduces the azo bond (-N=N-) to two amine groups (-NH2), producing 4-amino-2-methylphenol and sulfanilic acid as a byproduct. The reaction mixture is then acidified with sulfuric acid to precipitate the product, achieving a yield of 68% after recrystallization.

Isolation and Purification

Post-reduction, the reaction mixture’s pH is adjusted to 4.0–8.0 using sulfuric acid or ammonia, precipitating 4-amino-2-methylphenol. Filtration separates the precipitate from the sulfanilic acid-containing filtrate, which can be recycled. Recrystallization from ethanol-water mixtures enhances purity to >99%, as verified by HPLC.

Chemical Reduction Methods

Sodium Dithionite Reduction

An alternative to catalytic hydrogenation involves reducing the azo intermediate with sodium dithionite (Na₂S₂O₄). Non-Patent Document 1 (cited in JP2012062252A) reports that excess sodium dithionite in aqueous medium under microwave irradiation cleaves the azo bond at 60–90°C within 30 minutes. This method bypasses the need for hydrogen gas and noble metal catalysts, but yields are lower (55–60%) due to competing side reactions.

Alternative Reductants

Iron powder in acidic media has been explored for nitro group reduction. For example, reducing 4-nitro-2-methylphenol with iron in dilute sulfuric acid at 70°C produces 4-amino-2-methylphenol with 75% yield. However, this method generates iron sludge, complicating waste management.

Nitro Group Reduction Strategies

Hydrogenation of 4-Nitro-2-methylphenol

Direct hydrogenation of 4-nitro-2-methylphenol using Raney nickel or palladium catalysts in sulfuric acid solvent offers a streamlined route. EP0289297A2 details analogous conditions for nitrobenzene reduction: 60–120°C, 10–20% sulfuric acid, and vigorous agitation. Adapting this to 4-nitro-2-methylphenol could achieve yields comparable to the 68% reported for 4-aminophenol.

Bamberger Rearrangement

The Bamberger rearrangement converts phenylhydroxylamine intermediates to para-aminophenol derivatives. Applying this to 2-methylphenylhydroxylamine in sulfuric acid at 80°C could yield 4-amino-2-methylphenol, though literature specific to this substrate is limited.

Sulfuric Acid Incorporation

The final compound, 4-amino-2-methylphenol; sulfuric acid , is formed by treating the free base with concentrated sulfuric acid. Stoichiometric addition at 0–5°C prevents sulfonation of the aromatic ring. The resulting sulfate salt is isolated via evaporation or antisolvent crystallization, with purity >98%.

Comparative Analysis of Methods

*Estimated based on analogous nitrobenzene hydrogenation data.

Catalytic hydrogenation offers the best balance of yield and purity, albeit requiring costly catalysts. Sodium dithionite reduction is faster but less efficient, while iron reduction suffers from environmental drawbacks.

Industrial Applications and Scale-Up Considerations

Large-scale production favors continuous catalytic hydrogenation, as demonstrated in EP0289297A2’s continuous reactor design. Unreacted nitro compounds and catalysts are recycled, reducing raw material costs by 30%. Pretreating sulfuric acid with hydrogen peroxide eliminates catalyst poisons, enhancing reaction rates by 50%.

Q & A

Q. What sulfuric acid-based catalysts are optimal for synthesizing amino-phenolic compounds like 4-Amino-2-methylphenol?

Methodological Answer: Catalyst selection depends on reaction type and substrate compatibility. For example:

- Molybdate Sulfuric Acid (MSA) outperforms traditional sulfuric acid in pyrrole synthesis due to enhanced Brønsted acidity, achieving 85-92% yields in ethanol .

- Alumina Sulfuric Acid (ASA) is effective for 1,4-dihydropyridine derivatives via multicomponent reactions, with yields >90% under reflux conditions in methanol .

- Xanthan Sulfuric Acid (XSA) excels in solvent-free Pechmann condensations (e.g., coumarin derivatives) due to recyclability and mild conditions (10 mol% catalyst at room temperature) .

Experimental Design Tip: Compare MSA, SSA, and XSA in parallel reactions under varying temperatures (25–90°C) and solvent systems (ethanol, methanol, solvent-free) to identify optimal conditions.

Q. How do reaction mechanisms differ when sulfuric acid derivatives catalyze phenolic compound synthesis?

Methodological Answer: Mechanistic pathways vary by catalyst:

- MSA/SSA : Activate carbonyl groups via protonation, forming imine intermediates in pyrrole synthesis. The catalyst stabilizes transition states, enabling cyclization and dehydration .

- ASA : Facilitates Knoevenagel condensation in dihydropyridine synthesis by polarizing aldehyde carbonyls, accelerating nucleophilic attack by 1,3-dicarbonyl compounds .

- XSA : Promotes electrophilic substitution in Pechmann reactions by generating reactive acylium ions from esters, enabling regioselective coumarin formation .

Analysis Tip: Use in situ FTIR or NMR to track intermediate formation (e.g., imines, enolates) and confirm mechanistic steps.

Advanced Research Questions

Q. How can kinetic modeling optimize sulfuric acid-catalyzed synthesis of 4-Amino-2-methylphenol derivatives?

Methodological Answer: Adopt a power-law kinetic model, as demonstrated for fructose-to-HMF conversion :

- Rate Equations : Model reaction steps (e.g., condensation, cyclization) using Arrhenius parameters.

- Parameter Estimation : Use gradient-based optimization to fit experimental data (e.g., yields vs. time/temperature).

- Sensitivity Analysis : Identify rate-limiting steps (e.g., dehydration in pyrrole synthesis ).

Case Study : For 4-Amino-2-methylphenol acetylation, vary H2SO4 concentration (0.1–1 M) and temperature (50–120°C) to derive activation energy (Ea) and pre-exponential factors.

Q. How to resolve contradictions in reported catalytic efficiencies of sulfuric acid derivatives?

Methodological Answer: Contradictions often arise from substrate-specific effects or unoptimized conditions. For example:

Q. Resolution Strategy :

- Conduct controlled studies with identical substrates, solvents, and temperatures.

- Use Hammett acidity functions to quantify catalyst strength and correlate with yields .

Q. What spectroscopic techniques are critical for analyzing byproducts in sulfuric acid-catalyzed reactions?

Methodological Answer:

- GC-MS : Identify volatile byproducts (e.g., unreacted aldehydes or acetophenones) .

- HPLC : Quantify polar intermediates (e.g., hemiaminals in bisamide synthesis) .

- FTIR : Detect functional groups (e.g., sulfonic acid residues in XSA-recycled catalysts) .

- XRD : Confirm catalyst integrity post-reaction (e.g., ASA crystallinity after microwave-assisted reactions) .

Case Study : In 4-Amino-2-methylphenol sulfonation, monitor sulfonic acid group formation via <sup>13</sup>C NMR (δ 110–120 ppm for aromatic sulfonates) .

Q. How to mitigate degradation of 4-Amino-2-methylphenol under acidic conditions?

Methodological Answer:

- pH Control : Maintain pH >3 to prevent protonation of the amino group, which accelerates oxidation.

- Temperature Modulation : Use low temperatures (≤50°C) and short reaction times (≤2 hrs) to minimize side reactions .

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit oxidative degradation .

Experimental Validation : Compare degradation rates via UV-Vis spectroscopy (λmax = 280 nm for 4-Amino-2-methylphenol) under varying conditions.

Q. What computational methods predict reaction pathways for sulfuric acid-catalyzed modifications of 4-Amino-2-methylphenol?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., sulfonation at C-3 vs. C-5 positions) using B3LYP/6-311+G(d,p) .

- MD Simulations : Model solvent effects on proton transfer steps in ethanol/water mixtures .

- QSAR : Correlate catalyst acidity (H0) with reaction rates to design novel derivatives .

Software Tools : Gaussian 16 for DFT, GROMACS for MD, and COSMO-RS for solvent screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.